1-(4-fluorobenzyl)-4-(2-methylbenzoyl)piperazine
Overview
Description
1-(4-fluorobenzyl)-4-(2-methylbenzoyl)piperazine, also known as piperazine analog, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool for studying the central nervous system.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-4-(2-methylbenzoyl)1-(4-fluorobenzyl)-4-(2-methylbenzoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at both serotonin and dopamine receptors, leading to the modulation of these neurotransmitters. This modulation can result in changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzyl)-4-(2-methylbenzoyl)this compound can affect various biochemical and physiological processes in the body. For example, it has been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood and behavior. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the development of new medications for these conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorobenzyl)-4-(2-methylbenzoyl)1-(4-fluorobenzyl)-4-(2-methylbenzoyl)piperazine in lab experiments is its ability to selectively bind to serotonin and dopamine receptors, allowing for the study of these neurotransmitters in isolation. Additionally, this compound has been shown to have low toxicity, making it a relatively safe research tool. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving 1-(4-fluorobenzyl)-4-(2-methylbenzoyl)1-(4-fluorobenzyl)-4-(2-methylbenzoyl)piperazine. One area of interest is the development of new medications for depression and anxiety based on the biochemical and physiological effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a research tool for studying the central nervous system. Finally, studies are needed to investigate the long-term effects of this compound on the brain and body.
Scientific Research Applications
1-(4-fluorobenzyl)-4-(2-methylbenzoyl)1-(4-fluorobenzyl)-4-(2-methylbenzoyl)piperazine has been used as a research tool in various studies related to the central nervous system. It has been shown to bind to serotonin and dopamine receptors, making it a potential candidate for studying the effects of these neurotransmitters on behavior and cognition. Additionally, this compound has been used in studies related to drug addiction and withdrawal, as well as in the development of new antidepressant and antipsychotic medications.
properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15-4-2-3-5-18(15)19(23)22-12-10-21(11-13-22)14-16-6-8-17(20)9-7-16/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQPTDUVPPQHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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